2-Thiazolamine, 5-chloro-4-cyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolamine, 5-chloro-4-cyclopropyl- is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 5-chloro-4-cyclopropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole derivatives with cyclopropyl-containing reagents in the presence of a chlorinating agent . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 5-chloro-4-cyclopropyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in water.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
2-Thiazolamine, 5-chloro-4-cyclopropyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 5-chloro-4-cyclopropyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
5-Chloro-2-thiazolamine: Similar structure but lacks the cyclopropyl group.
Thiazole, 2-amino-5-chloro-: Another related compound with similar properties.
Uniqueness
2-Thiazolamine, 5-chloro-4-cyclopropyl- is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to other similar compounds .
Properties
Molecular Formula |
C6H7ClN2S |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
5-chloro-4-cyclopropyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H7ClN2S/c7-5-4(3-1-2-3)9-6(8)10-5/h3H,1-2H2,(H2,8,9) |
InChI Key |
UZZGEDZBPOBBLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(SC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.